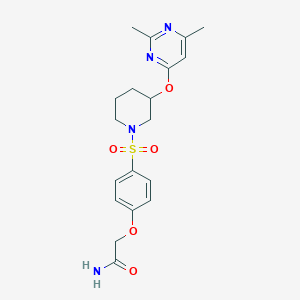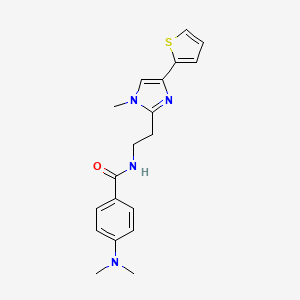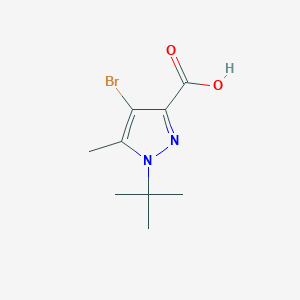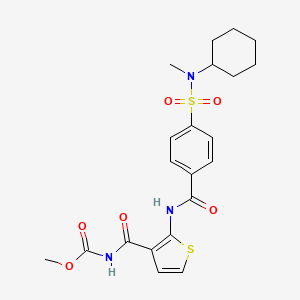
2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide, also known as DPNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPNB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in laboratory experiments.
Mechanism of Action
2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. The α7 nicotinic acetylcholine receptor is involved in the regulation of synaptic transmission, learning, and memory. 2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide binds to the orthosteric binding site of the α7 nicotinic acetylcholine receptor and prevents the binding of acetylcholine, which is the endogenous ligand. This results in the inhibition of ion channel opening and the suppression of synaptic transmission.
Biochemical and Physiological Effects:
2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has been shown to have various biochemical and physiological effects in laboratory experiments. 2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has been shown to inhibit the α7 nicotinic acetylcholine receptor-mediated calcium influx and synaptic transmission in hippocampal neurons. 2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has also been shown to impair learning and memory in various behavioral tasks, such as the Morris water maze and the novel object recognition test. 2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has been shown to have no significant effects on locomotor activity or anxiety-like behavior.
Advantages and Limitations for Lab Experiments
2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has several advantages and limitations for laboratory experiments. One advantage is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the specific investigation of the role of this receptor in various physiological processes. Another advantage is its potency, which allows for the use of lower concentrations and reduces the risk of off-target effects. However, one limitation is its solubility, which can limit its use in certain experimental conditions. Another limitation is its potential for non-specific binding to other proteins, which can lead to false-positive results.
Future Directions
There are several future directions for the investigation of 2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide. One direction is the investigation of the role of the α7 nicotinic acetylcholine receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is the development of more potent and selective antagonists of the α7 nicotinic acetylcholine receptor for use in drug discovery. Additionally, the investigation of the effects of 2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide on other physiological processes, such as inflammation and pain, may provide new insights into the role of the α7 nicotinic acetylcholine receptor in these processes.
Synthesis Methods
2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide can be synthesized using various methods, including the reaction of 2,5-dimethylbenzoyl chloride with N-phenethyl-N-(pyridin-2-ylmethyl)amine in the presence of a base such as triethylamine. Another method involves the reaction of 2,5-dimethylbenzoic acid with N-phenethyl-N-(pyridin-2-ylmethyl)amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The purity of the synthesized 2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has been investigated for its potential applications in scientific research, particularly in the field of neuroscience. 2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is a selective antagonist of the α7 nicotinic acetylcholine receptor, which has been implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. 2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has been used to study the role of the α7 nicotinic acetylcholine receptor in synaptic transmission, learning, and memory. 2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has also been investigated for its potential use as a tool compound for drug discovery.
properties
IUPAC Name |
2,5-dimethyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-18-11-12-19(2)22(16-18)23(26)25(17-21-10-6-7-14-24-21)15-13-20-8-4-3-5-9-20/h3-12,14,16H,13,15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXHTVIHUPYHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2974459.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2974462.png)



![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2974472.png)



![Ethyl 4-[[2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2974478.png)
